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Compound Name:
3,3-Dichloro-1-(3-

nitrophenyl)piperidin-2-one

Cat. No.: B8091162

Get Quote

Executive Summary
Apixaban (Eliquis®) is a potent, reversible, direct inhibitor of Factor Xa, widely prescribed for

the prevention of stroke and systemic embolism.[1][2] Its structural complexity—characterized

by a central dihydropyrazolo[5,4-c]pyridine core flanked by two lactam rings—presents

significant challenges for large-scale manufacturing.[1][3][4]

Early synthetic routes relied on transition-metal-catalyzed couplings (Goldberger reaction)

using expensive 4-iodoaniline starting materials.[1][3][4] This Application Note details a

scalable, convergent "Nitro-Route", which utilizes inexpensive 4-nitroaniline and avoids heavy

metal contamination. We provide validated protocols for the synthesis of critical intermediates,

the key [3+2] cycloaddition, and the downstream processing required to isolate high-purity

Apixaban.[1][2]

Retrosynthetic Strategy
The industrial scalability of Apixaban hinges on the convergent assembly of the central

pyrazole core.[1][2] The most robust disconnection involves a [3+2] dipolar cycloaddition

between two key fragments:
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The Dipolarophile (Fragment A): An electron-rich morpholine enamine derived from a lactam.

[1][3][2]

The Dipole (Fragment B): A hydrazonoyl chloride generated in situ from a hydrazone.[1][2]

Figure 1: Retrosynthetic Analysis of Apixaban[4]
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Caption: Retrosynthetic map illustrating the convergent "Nitro-Route" strategy, disconnecting

the API into two primary scalable fragments.
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Detailed Experimental Protocols
Module 1: Synthesis of the Morpholine Enamine
(Fragment A)
Target Molecule: 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one Rationale: The

morpholine moiety activates the lactam for the cycloaddition and serves as a leaving group to

restore aromaticity in the final core.[1][3][4]

Step 1.1: Lactam Formation
Reaction: 4-Nitroaniline + 5-Chlorovaleroyl chloride

1-(4-Nitrophenyl)piperidin-2-one[1][3][4]

Equipment: 5L Glass-lined reactor, overhead stirrer, dropping funnel, temp probe.

Reagents:

4-Nitroaniline (1.0 eq)[1][3][4][2]

5-Chlorovaleroyl chloride (1.2 eq)[1][3][4][2]

Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst[3][4][2]

NaOH (aq, 20%)[1][2]

Dichloromethane (DCM)[1][3][2]

Procedure:

Dissolve 4-nitroaniline and TBAB in DCM. Cool to 0–5°C.[1][2][5]

Add NaOH solution.[1][3][2][6]

Slowly add 5-chlorovaleroyl chloride over 2 hours, maintaining T < 10°C. Critical:

Exothermic reaction.

Warm to 25°C and stir for 4 hours.
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In-situ Cyclization: Add 50% NaOH solution (3.0 eq) to the biphasic mixture and stir

vigorously for 6 hours.

Workup: Separate phases. Wash organic layer with 1N HCl, then brine.[1][2] Dry over

Na₂SO₄ and concentrate.

Yield: ~85-90% (Yellow solid).[1][3][4][2]

Step 1.2: Alpha-Activation & Enamine Formation
Reaction: Lactam

gem-Dichloro

Morpholine Enamine[1][3][4]

Reagents:

PCl₅ (3.0 eq)[1][3][2]

Morpholine (Excess)[1][3][2][7]

DCM (Solvent)

Procedure:

Suspend lactam from Step 1.1 in DCM.[1][3][2]

Add PCl₅ portion-wise at 0°C. Reflux for 4 hours. Note: Evolution of HCl gas; use

scrubber.[1][2]

Quench reaction carefully into ice water. Extract the gem-dichloro intermediate.

Dissolve intermediate in pure Morpholine (acting as solvent and reagent).[1][2]

Heat to reflux (100–110°C) for 3 hours.

Cool, pour into water, and filter the precipitate.[1][2]

Purification: Slurry in Isopropanol (IPA).[1][3][2]
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Yield: ~70% over two steps.[1][3][2]

Checkpoint: HPLC Purity > 98%.

Module 2: Synthesis of the Hydrazone (Fragment B)
Target Molecule: Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate Rationale: This precursor

generates the reactive nitrile imine dipole.[1][3][2]

Reagents:

p-Anisidine (1.0 eq)[1][3][4]

Sodium Nitrite (NaNO₂, 1.1 eq)[1][2]

Ethyl 2-chloroacetoacetate (1.0 eq)[1][3][4]

HCl, Sodium Acetate.[1][2]

Procedure (Japp-Klingemann Reaction):

Diazotization: Dissolve p-anisidine in HCl/H₂O at -5°C. Add NaNO₂ (aq) dropwise.[1][3][4]

Stir 30 min.

Coupling: Dissolve ethyl 2-chloroacetoacetate in water/ethanol with Sodium Acetate

(buffer). Cool to 0°C.[1][2]

Add the diazonium salt solution to the coupling mixture slowly.[1][2]

The product precipitates immediately.[1][2] Stir for 1 hour.

Filter and wash with cold water/ethanol (1:1).[1][2]

Yield: >90%.

Module 3: Convergent Assembly & API Formation[1][3]
[4]
Step 3.1: [3+2] Cycloaddition
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Reaction: Fragment A + Fragment B

Pyrazole Core[1][3][2]

Reagents:

Fragment A (Enamine) (1.0 eq)[1][3][2]

Fragment B (Hydrazone) (1.1 eq)

Triethylamine (TEA) (2.5 eq) - Base to generate dipole[3][4][2]

Toluene or Ethyl Acetate.[1][3][2][8]

Procedure:

Suspend Fragment A and Fragment B in Toluene.

Add TEA dropwise at reflux temperature.

Reflux for 6–8 hours.[1][3][2]

Mechanism: The base generates the nitrile imine from Fragment B.[1][2] This undergoes

cycloaddition with the enamine.[1][2] Elimination of morpholine occurs in situ (or upon acid

wash) to aromatize the pyrazole.[2]

Workup: Cool, wash with dilute HCl (removes morpholine and TEA), then brine.

Concentrate to obtain the Nitro-Intermediate.[1][3][4]

Step 3.2: Nitro Reduction & Second Lactam Formation[1][4][2]
Reduction: Hydrogenation (H₂, Pd/C) or Fe/NH₄Cl in Ethanol/Water.[1][2]

Result: Aniline Intermediate.[1][3][2][6][8][9]

Lactamization:

React Aniline Intermediate with 5-chlorovaleroyl chloride (1.1 eq) and TEA in THF.
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Add KOtBu or NaH for cyclization (or use the biphasic NaOH method from Module 1).[2]

Result:Apixaban Ethyl Ester.[1][3][2][10]

Step 3.3: Final Amidation (The Critical Step)
Reaction: Ethyl Ester

Carboxamide (Apixaban)[1][2]

Converting the ester to the amide can be slow.[1][2][10] Standard aqueous ammonia is often

insufficient.[1][2]

Optimized Protocol:

Solvent: Methanol or Propylene Glycol.[1][3][2][10]

Reagent: Anhydrous Ammonia (gas) or 7N NH₃ in MeOH.

Conditions:

Charge Apixaban Ethyl Ester into a pressure reactor (autoclave).[1][3][2]

Add 7N NH₃ in MeOH (10 vol).

Heat to 60–65°C (Pressure ~2-3 bar).

Stir for 12 hours.

Isolation:

Cool to 0°C. Apixaban crystallizes.[1][2]

Filter and wash with cold MeOH.[1][2]

Recrystallization: Dissolve in DCM/MeOH (1:1), reflux, and displace DCM with IPA to

crystallize Form N-1 (if targeted).[1][3][2]
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Table 1: Critical Process Parameters (CPPs)
Step Parameter Target Range Impact of Deviation

Enamine Formation PCl₅ Addition Temp < 5°C

High temp leads to tar

formation and lower

yield.[1][3][4]

Cycloaddition TEA Addition Rate Slow (30-60 min)

Fast addition causes

dimerization of the

dipole (side product).

[1][3][2]

Amidation Temperature 60–65°C

<50°C: Incomplete

reaction.[1][3][2]

>80°C: Impurity

formation (Acid

hydrolysis).[1][3][2]

Amidation Water Content < 0.5%

Presence of water

hydrolyzes ester to

Acid Impurity (difficult

to remove).[1][2]

Figure 2: Process Flow Diagram (Convergent Step)
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Caption: Workflow for the critical [3+2] cycloaddition step, highlighting input streams and

downstream purification.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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